(2S,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester
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Overview
Description
(2S,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and tert-butylamine.
Formation of Intermediate: The phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation: The acid chloride is then reacted with tert-butylamine to form the corresponding amide.
Reduction: The amide is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
(2S,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Amino-3-phenyl-butyric acid tert-butyl ester: The enantiomer of the compound with different stereochemistry.
(2S,3S)-2-Amino-3-phenyl-propionic acid: A similar compound with a shorter carbon chain.
(2S,3S)-2-Amino-3-phenyl-butyric acid methyl ester: A similar compound with a different ester group.
Uniqueness
(2S,3S)-2-Amino-3-phenyl-butyric acid tert-butyl ester is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its tert-butyl ester group also provides stability and influences its reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(11-8-6-5-7-9-11)12(15)13(16)17-14(2,3)4/h5-10,12H,15H2,1-4H3/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWAEQQJVUIGDT-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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